
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, also known as 2F-PPE, is a compound that has recently gained attention for its potential applications in scientific research. It is a synthetic compound with an aromatic ring structure that has been used in a variety of studies related to biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes depend on the specific application. For example, in the case of anti-cancer drugs, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the case of hormones, this compound has been shown to modulate the activity of certain metabolic processes, such as glucose metabolism. In the case of neurotransmitters, this compound has been shown to modulate the activity of certain neuronal pathways, such as reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can limit the scope of experiments that can be conducted. Additionally, this compound can interact with other compounds, which can lead to unexpected results.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, this compound could be used to study the effects of certain drugs on neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound could be used to study the effects of certain hormones on reproductive processes, such as fertility and pregnancy. Furthermore, this compound could be used to study the effects of certain neurotransmitters on behavior, such as aggression and addiction. Finally, this compound could be used to study the effects of certain environmental toxins on biochemical and physiological processes, such as the effects of air pollution on lung function.
Synthesemethoden
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is synthesized via a two-step process. The first step involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of a base. This reaction produces the intermediate 2-fluoro-3-methylbenzaldehyde. The second step involves the reaction of the intermediate with phenylacetylene in the presence of a base. This reaction produces this compound.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on biochemical and physiological processes, such as the action of certain anti-cancer drugs on cell proliferation and apoptosis. It has also been used to study the effects of certain hormones on metabolic processes, such as the effects of insulin on glucose metabolism. Additionally, this compound has been used to study the effects of certain neurotransmitters on neuronal activity, such as the effects of dopamine on reward-seeking behavior.
Eigenschaften
IUPAC Name |
(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHDQYTIDIBE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

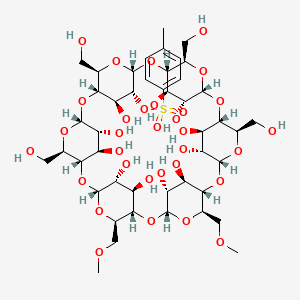

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)


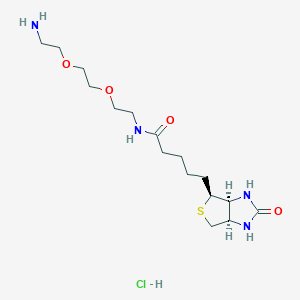
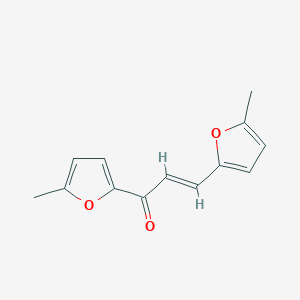
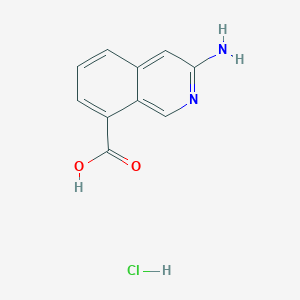
![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
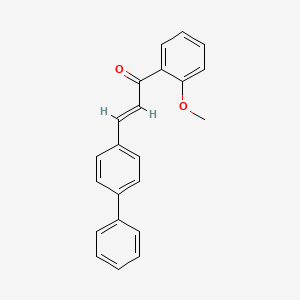
![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)